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Compound of Interest

Compound Name: 9-cis-Lycopene

Cat. No.: B15446620 Get Quote

Technical Support Center: Analysis of 9-cis-
Lycopene
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent

the isomerization of 9-cis-Lycopene during analysis.

Troubleshooting Guide
This guide addresses specific issues that can lead to the isomerization of 9-cis-Lycopene
during experimental procedures.

Issue: Low or inconsistent 9-cis-Lycopene recovery in final analysis.
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Potential Cause Recommended Solution

Exposure to Light

Lycopene is highly sensitive to light, which can

induce rapid isomerization. All procedures, from

sample preparation to analysis, should be

carried out under subdued light or using amber-

colored glassware.[1] Protect samples from

direct sunlight and artificial light sources.

Elevated Temperatures

Heat is a major factor in lycopene isomerization.

Avoid high temperatures during extraction and

sample preparation. Use refrigerated centrifuges

and keep samples on ice whenever possible.

Storage at 45°C has been shown to significantly

decrease all-trans-lycopene, which can be

isomerized to cis-isomers, with only about 40%

retained after 6 weeks.

Inappropriate Solvent Selection

Lycopene in organic solvents is prone to

isomerization, even in the absence of light.[2]

Use solvents that have been shown to minimize

isomerization, such as mixtures of hexane,

acetone, and ethanol. For HPLC analysis, a

mobile phase of methyl-tert-butyl ether,

methanol, and ethyl acetate with a C30 column

has been shown to provide good resolution of

isomers.[3]

Presence of Acids

Acidic conditions can catalyze the isomerization

of lycopene. Ensure that all solvents and

reagents are neutral and free of acidic

contaminants. If the sample matrix is acidic,

consider a neutralization step during sample

preparation.

Oxygen Exposure Oxidation can lead to the degradation of

lycopene and the formation of various isomers.

Work in an inert atmosphere (e.g., under

nitrogen or argon) whenever possible, especially

during solvent evaporation and sample
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reconstitution. The use of antioxidants can also

help mitigate oxidation.

Saponification Step

Saponification, a process sometimes used to

remove interfering lipids, has been shown to

cause degradation and isomerization of

lycopene.[4] If possible, avoid this step or use

alternative methods for lipid removal.

Issue: Appearance of unexpected peaks or peak splitting in HPLC chromatogram.
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Potential Cause Recommended Solution

On-column Isomerization

The HPLC analytical conditions themselves can

sometimes induce isomerization. The half-life of

all-trans-lycopene in the HPLC mobile phase in

an autosampler at 4°C was found to be

approximately 16 hours.[4] Minimize the time

samples spend in the autosampler before

injection. Use a C30 column, which is

specifically designed for carotenoid isomer

separation and can provide better resolution.[3]

[5]

Co-elution of Isomers

Inadequate chromatographic separation can

lead to the co-elution of different lycopene

isomers, appearing as a single, broad, or split

peak. Optimize the mobile phase composition

and gradient. A mobile phase of n-butanol-

acetonitrile-methylene chloride (30:70:10, v/v/v)

with a C30 column has been shown to resolve

all-trans-lycopene and nine of its cis-isomers.[5]

Sample Solvent Incompatibility

Injecting a sample dissolved in a solvent that is

much stronger than the initial mobile phase can

cause peak distortion, including splitting.[6]

Whenever feasible, dissolve the final sample

extract in the initial mobile phase.

Column Contamination or Degradation

A contaminated guard column or a degraded

analytical column can lead to poor peak shape.

[7][8] Regularly flush the column and replace the

guard column as needed. If the problem

persists, the analytical column may need to be

replaced.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause isomerization of 9-cis-Lycopene?
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A1: The primary factors that induce the isomerization of 9-cis-lycopene, and lycopene in

general, are exposure to heat, light, acids, and certain organic solvents.[1] Oxygen can also

lead to oxidative degradation, which can be accompanied by isomerization.

Q2: What is the most stable form of lycopene?

A2: While all-trans-lycopene is the most abundant isomer in nature, some studies suggest that

the 5-cis isomer is thermodynamically more stable. The relative stability of other isomers is

generally considered to be all-trans > 9-cis > 13-cis.

Q3: How should I store my 9-cis-Lycopene samples and standards to prevent isomerization?

A3: To ensure stability, samples and standards should be stored at low temperatures, ideally at

-20°C or below, in the dark, and under an inert atmosphere (e.g., argon or nitrogen).[1][3] Use

amber-colored vials to protect from light. For solutions, use solvents that contain an antioxidant

like butylated hydroxytoluene (BHT).

Q4: Which HPLC column is best for separating lycopene isomers?

A4: A C30 reversed-phase column is highly recommended for the separation of lycopene

isomers.[3][5] C30 columns provide better shape selectivity for long, rigid molecules like

carotenoids compared to traditional C18 columns, allowing for the resolution of various cis- and

all-trans-isomers.[5]

Q5: Can I use a C18 column for lycopene isomer analysis?

A5: While a C18 column can be used for the analysis of total lycopene, it often provides

insufficient resolution to separate the various cis/trans isomers effectively.[4] If isomer-specific

quantification is required, a C30 column is the preferred choice.

Q6: What are some recommended mobile phases for lycopene isomer separation on a C30

column?

A6: A common mobile phase for separating lycopene isomers on a C30 column is a gradient

system of methanol, methyl-tert-butyl ether (MTBE), and water.[5] Another reported mobile

phase is a mixture of methyl-t-butyl ether, methanol, and ethyl acetate.[3] An isocratic mobile
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phase of n-butanol-acetonitrile-methylene chloride (30:70:10, v/v/v) has also been used

successfully.[5]

Quantitative Data on Lycopene Isomer Stability
The following table summarizes the stability of lycopene under various conditions, providing a

quantitative insight into the factors affecting isomerization and degradation.
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Condition Matrix Duration
Retention of
all-trans-
Lycopene

Key Findings
& Citation

Storage at 4°C

HPLC mobile

phase in

autosampler

16 hours ~50% (half-life)

Significant

isomerization

can occur even

at refrigerated

temperatures in

the autosampler.

[4]

Storage at 6°C in

the dark
Tomato powder 6 weeks 60-70%

Low temperature

and darkness

help preserve

lycopene.

Storage at 25°C

under ambient

light

Tomato powder 6 weeks 60-70%

Light exposure at

room

temperature had

a similar effect to

dark storage at

6°C in this study.

Storage at 45°C

in the dark
Tomato powder 6 weeks ~40%

Elevated

temperature

significantly

accelerates

lycopene

degradation.

Heating at 75°C,

85°C, 95°C

Safflower seed

oil

24, 12, 5 hours

respectively

Rate of

degradation:

lycopene > all-

trans β-carotene

≈ 9-cis β-

carotene > lutein

Lycopene is

more susceptible

to thermal

degradation than

β-carotene

isomers.[2]
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Experimental Protocols
Protocol 1: Extraction of 9-cis-Lycopene from Biological Matrices with Minimized Isomerization

This protocol is designed for the extraction of lycopene from plasma or tissue samples while

minimizing the risk of isomerization.

Materials:

Hexane, Acetone, Ethanol (HPLC grade)

Butylated hydroxytoluene (BHT)

Sodium sulfate (anhydrous)

Amber-colored glass vials and centrifuge tubes

Refrigerated centrifuge

Nitrogen or Argon gas source

Procedure:

Work under subdued light: Perform all steps in a dimly lit room or use amber-colored

labware.

Sample Preparation: Homogenize tissue samples on ice. For plasma samples, use them

directly.

Addition of Antioxidant: To a 1 mL aliquot of the sample, add 50 µL of BHT solution (1 mg/mL

in ethanol) to prevent oxidation.

Extraction:

Add 2 mL of a cold extraction solvent mixture of hexane:acetone:ethanol (2:1:1 v/v/v)

containing 0.1% BHT.

Vortex vigorously for 2 minutes.
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Centrifuge at 4°C for 10 minutes at 3000 x g.

Phase Separation:

Carefully transfer the upper hexane layer containing the lycopene to a clean amber vial.

Repeat the extraction step twice more with 1 mL of the extraction solvent mixture. .

Drying and Reconstitution:

Dry the combined hexane extracts under a gentle stream of nitrogen gas.

Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., 100 µL)

for immediate analysis.

Protocol 2: HPLC Analysis of 9-cis-Lycopene

This protocol outlines the HPLC conditions for the separation and quantification of lycopene

isomers.

Instrumentation and Columns:

HPLC system with a photodiode array (PDA) or UV-Vis detector.

Reversed-phase C30 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

Mobile Phase: A gradient of Methanol (A) and Methyl-tert-butyl ether (B).

Gradient: 95% A to 40% A over 30 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 25°C.

Detection Wavelength: 472 nm.

Injection Volume: 20 µL.
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Procedure:

Equilibrate the column: Equilibrate the C30 column with the initial mobile phase composition

for at least 30 minutes.

Inject the sample: Inject the reconstituted sample extract.

Data Analysis: Identify and quantify the 9-cis-Lycopene peak based on its retention time

and spectral characteristics compared to a pure standard.
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Caption: Factors leading to the isomerization of all-trans-Lycopene to 9-cis-Lycopene.
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Caption: Recommended workflow to minimize 9-cis-Lycopene isomerization during analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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